molecular formula C17H11BrN2 B13359524 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole

1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B13359524
M. Wt: 323.2 g/mol
InChI Key: LJDAUNCFNFQWMR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that features a bromophenyl group attached to a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step processes. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaI) and bases (e.g., NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridoindole core differentiates it from other bromophenyl-containing compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

IUPAC Name

1-(3-bromophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H

InChI Key

LJDAUNCFNFQWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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